5H-Isoindolo[2,1-a][3,1]benzoxazine-5,11(6aH)-dione
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Overview
Description
5H-Isoindolo[2,1-a][3,1]benzoxazine-5,11(6aH)-dione is a heterocyclic compound that features a fused ring system combining isoindole and benzoxazine structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Isoindolo[2,1-a][3,1]benzoxazine-5,11(6aH)-dione typically involves the reaction of 2-formylbenzoic acids with binucleophiles such as 2-(1-aminoalkyl)phenols or 2-amino-phenylcarbinols. The reaction is usually carried out in refluxing toluene with a catalytic amount of p-toluenesulfonic acid, followed by azeotropic distillation of water .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve optimizing the laboratory synthesis for larger scale production. This would include ensuring efficient reaction conditions, purification processes, and safety measures to handle the chemicals involved.
Chemical Reactions Analysis
Types of Reactions
5H-Isoindolo[2,1-a][3,1]benzoxazine-5,11(6aH)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the compound’s structure, potentially leading to new derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
5H-Isoindolo[2,1-a][3,1]benzoxazine-5,11(6aH)-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism by which 5H-Isoindolo[2,1-a][3,1]benzoxazine-5,11(6aH)-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that the compound can bind to, thereby modulating their activity. The exact pathways involved depend on the specific application and the derivative of the compound being studied.
Comparison with Similar Compounds
Similar Compounds
Isoindolo[1,2-b][1,3]benzoxazinones: These compounds share a similar fused ring system but differ in the position of the nitrogen and oxygen atoms.
Isoindolo[2,1-a][1,3]benzoxazinones: These are closely related compounds with slight structural variations.
Uniqueness
5H-Isoindolo[2,1-a][3,1]benzoxazine-5,11(6aH)-dione is unique due to its specific ring fusion and the resulting chemical properties. This uniqueness makes it a valuable compound for developing new materials and exploring novel biological activities .
Properties
IUPAC Name |
6aH-isoindolo[2,3-a][3,1]benzoxazine-5,11-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9NO3/c17-13-9-5-1-2-6-10(9)14-16(13)12-8-4-3-7-11(12)15(18)19-14/h1-8,14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCKFJSUAHYDLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3N(C2=O)C4=CC=CC=C4C(=O)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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